
2-(Iodomethyl)-4,4-dimethyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “2-(Iodomethyl)-4,4-dimethyloxane” belong to a class of organic compounds known as halomethanes. They are characterized by a halogen atom (like iodine) attached to a methyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through halogenation of alkanes or alkenes .Molecular Structure Analysis
The molecular structure of such compounds typically consists of a carbon backbone with a halogen atom (like iodine) attached to a methyl group .Chemical Reactions Analysis
Halomethanes, like “this compound”, can undergo various chemical reactions, including nucleophilic substitution and elimination reactions .Physical And Chemical Properties Analysis
Halomethanes generally have high densities and boiling points due to the presence of halogen atoms .Scientific Research Applications
1. Radical Cascade Reactions
2-(Iodomethyl)-4,4-dimethyloxane has been utilized in radical cascade reactions with 1,4-dienes and 1,4-enynes. This process involves an iodine atom transfer mechanism, leading to the synthesis of functionalized bicyclo[3.3.0]octane derivatives. Such reactions demonstrate the compound's utility in creating complex molecular structures in organic chemistry (Kitagawa, Yamada, Sugawara, & Taguchi, 2002).
2. Synthesis of Bioactive Molecules
The compound has been involved in the synthesis of 4-iodomethyl substituted tetrahydro-β-carbolines, a core structure found in numerous natural products and bioactive molecules. This synthesis is achieved through I2-promoted cascade electrophilic cyclization, highlighting its significance in the preparation of biologically relevant structures (Song, Liu, & Wang, 2013).
3. Enzymatic Methods in Synthesis
This compound has been used in enzymatic methods to prepare optically active tertiary alcohols. These methods result in high enantioselectivities, demonstrating the compound's role in creating chiral substances important in pharmaceuticals and natural product synthesis (Chen & Fang, 1997).
4. Hydrothermal Synthesis in Coordination Polymers
The compound plays a role in the hydrothermal synthesis and structural characterization of multi-dimensional coordination polymers. It has been crucial in understanding the formation of complex inorganic-organic hybrid materials, which can exhibit unique magnetic and structural properties (Paz et al., 2005).
5. Quantum-Chemical Studies
Quantum-chemical studies of reactions involving this compound have been conducted to understand the formation of annulated heterocyclic systems. These studies reveal the thermodynamic and kinetic characteristics of such reactions, demonstrating the compound's importance in theoretical and computational chemistry (Shagun, Yarosh, & Shagun, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(iodomethyl)-4,4-dimethyloxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO/c1-8(2)3-4-10-7(5-8)6-9/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQKJCPDWPBNPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(C1)CI)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

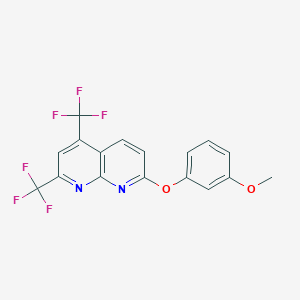
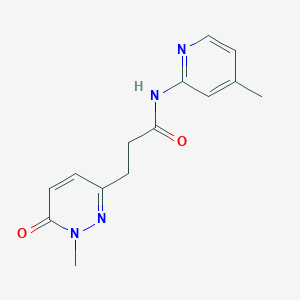
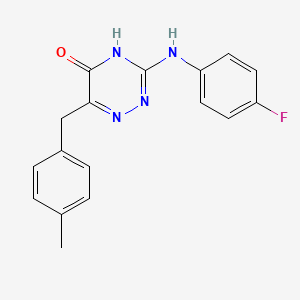

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2356986.png)
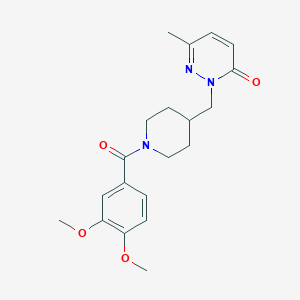
![4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2356989.png)
![7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2356995.png)
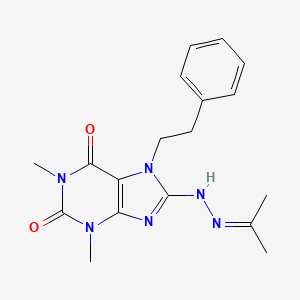
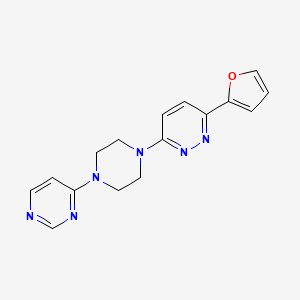

![(E)-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2357002.png)
![Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2357003.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2357005.png)